molecular formula C26H25NO4S B280912 N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide

N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide

Cat. No. B280912
M. Wt: 447.5 g/mol
InChI Key: SBAWUHYPJFWFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide, also known as DNBS, is a chemical compound that has been widely used in scientific research due to its unique properties. DNBS is a sulfonamide derivative that possesses potent anti-inflammatory and immunomodulatory effects. It has been extensively studied for its potential therapeutic applications in various inflammatory diseases.

Mechanism of Action

N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide exerts its anti-inflammatory and immunomodulatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide also inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of inflammatory diseases.
Biochemical and physiological effects:
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide has been shown to possess potent anti-inflammatory and immunomodulatory effects in various experimental models of inflammatory diseases. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the infiltration of inflammatory cells into inflamed tissues, and promote tissue repair and regeneration.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide in lab experiments is its potent anti-inflammatory and immunomodulatory effects, which make it an ideal tool for investigating the pathogenesis of inflammatory diseases. However, one of the limitations of using N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide is its potential toxicity and side effects, which may limit its use in certain experimental models.

Future Directions

There are several future directions for the use of N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide in scientific research. One potential area of research is the development of novel drug delivery systems based on N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide. Another potential area of research is the investigation of the potential therapeutic applications of N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide in other inflammatory diseases such as multiple sclerosis and psoriasis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and immunomodulatory effects of N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide.

Synthesis Methods

N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide can be synthesized by reacting 7-hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic acid with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to further chemical modifications to yield N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide.

Scientific Research Applications

N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide has been extensively used in scientific research to investigate its potential therapeutic applications in various inflammatory diseases such as colitis, arthritis, and asthma. It has been shown to possess potent anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide has also been studied for its potential use as a drug delivery system due to its ability to target inflamed tissues.

properties

Molecular Formula

C26H25NO4S

Molecular Weight

447.5 g/mol

IUPAC Name

N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b][1]benzofuran-5-yl)-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C26H25NO4S/c1-15-9-10-16(2)23(11-15)32(29,30)27-20-12-19-24-21(28)13-26(3,4)14-22(24)31-25(19)18-8-6-5-7-17(18)20/h5-12,27H,13-14H2,1-4H3

InChI Key

SBAWUHYPJFWFPE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CC(C5)(C)C

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CC(C5)(C)C

Origin of Product

United States

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